methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate
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Overview
Description
Methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate is a complex organic compound with a unique structure that combines several functional groups
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to significant alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Based on the reported inhibition of cdk2, it can be inferred that this compound may affect pathways related to cell cycle regulation .
Result of Action
Similar compounds have been reported to show cytotoxic activities against certain cell lines, suggesting potential anticancer properties .
Preparation Methods
The synthesis of methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the p-tolyl group and the butanoate ester. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often using specific reagents and conditions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds to methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate include other pyrazolo[3,4-d]pyrimidine derivatives These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties
Biological Activity
Methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine subclass of heterocyclic compounds. This class is notable for its diverse biological activities, particularly in the field of anticancer research. The following sections detail the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the condensation of p-tolylhydrazine with ethyl acetoacetate.
- Cyclization : The resulting intermediate undergoes cyclization with formamide to form the pyrazolo[3,4-d]pyrimidine core.
- Esterification : The final step involves esterification with methyl bromoacetate under basic conditions to yield the target compound.
This multi-step organic synthesis is crucial for obtaining high yields and purity of the compound, which is essential for subsequent biological evaluations .
Antitumor Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer properties. Specifically, this compound has been shown to inhibit tumor cell proliferation across various cancer cell lines.
- IC50 Values : In studies involving A549 lung cancer cells, compounds similar to this compound demonstrated an IC50 value of approximately 2.24 µM, significantly lower than that of doxorubicin (9.20 µM), indicating a potent inhibitory effect on cell growth .
The mechanism through which this compound exerts its anticancer effects is primarily through the induction of apoptosis in cancer cells. Flow cytometric analysis has shown that it can significantly induce apoptotic pathways at low micromolar concentrations .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance or diminish biological activity. For instance:
- Analog Studies : Variations in substituents on the phenyl moiety have been shown to affect both anticancer and antiviral activities. Compounds retaining the pyrazolo[3,4-d]pyrimidine core exhibited stronger anti-proliferative effects compared to those with altered scaffolds .
Case Studies
Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidines:
- Anticancer Efficacy : A study synthesized various derivatives and tested their efficacy against multiple tumor cell lines including HepG2 (liver), MCF-7 (breast), and PC-3 (prostate). The results indicated that certain derivatives had IC50 values as low as 1.74 µM against MCF-7 cells, highlighting their potential as novel anticancer agents .
- ADME Properties : In addition to anticancer activity, some derivatives have been evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are critical for understanding the pharmacokinetics and potential therapeutic applicability of these compounds in clinical settings .
Properties
IUPAC Name |
methyl 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-4-14(17(23)24-3)20-10-18-15-13(16(20)22)9-19-21(15)12-7-5-11(2)6-8-12/h5-10,14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCQRQUMVBDEKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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